molecular formula C14H16FNO3 B4898052 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4898052
M. Wt: 265.28 g/mol
InChI Key: OLNKCRIJIUDDAR-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a fluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the introduction of the 2-fluorophenyl group to a suitable carbamoyl precursor. This can be achieved through a nucleophilic substitution reaction where the 2-fluorophenylamine reacts with a carbamoyl chloride under basic conditions.

    Cyclohexane Ring Functionalization: The intermediate is then reacted with cyclohexane-1-carboxylic acid or its derivatives. This step often involves coupling reactions facilitated by catalysts such as palladium or other transition metals.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is also common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorophenyl group is particularly important for its binding affinity and specificity, influencing its overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: A simpler analog without the fluorophenyl carbamoyl group.

    2-[(3-Chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid: A closely related compound with a chloro substituent instead of a fluorine atom.

    Indole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNKCRIJIUDDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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